Propineb

Beschreibung

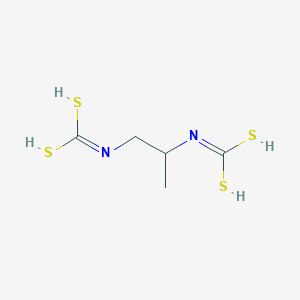

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(dithiocarboxyamino)propan-2-ylcarbamodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S4/c1-3(7-5(10)11)2-6-4(8)9/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIHYLHFNAWUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=S)S)NC(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956852 | |

| Record name | Propane-1,2-diyldicarbonimidodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish solid; [Merck Index] Yellow solid; [MSDSonline] | |

| Record name | Propineb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000016 [mmHg] | |

| Record name | Propineb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35449-52-6, 12071-83-9, 9016-72-2 | |

| Record name | Carbamodithioic acid, (1-methyl-1,2-ethanediyl)bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35449-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylenebis(dithiocarbamic) acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035449526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-1,2-diyldicarbonimidodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propineb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propylenebis(dithiocarbamic) acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | polymeric zinc propylenebis(dithiocarbamate);propineb (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Propineb's Interference with Fungal Respiration: A Multi-Target Assault on Cellular Energy Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propineb, a broad-spectrum dithiocarbamate fungicide, has long been a staple in the management of various fungal diseases in agriculture. Its efficacy stems from a multi-site mechanism of action, a characteristic that also mitigates the development of fungicide resistance. A critical aspect of this compound's fungicidal activity is its interference with fundamental cellular processes, most notably fungal respiration. This technical guide provides a comprehensive examination of the molecular mechanisms through which this compound disrupts the intricate machinery of fungal mitochondrial respiration. While direct quantitative data for this compound's interaction with specific respiratory components is limited in publicly available literature, this guide synthesizes current understanding based on studies of related dithiocarbamates and the established biochemical pathways affected. We will delve into the primary and secondary targets of this compound, present detailed experimental protocols for investigating its effects, and visualize the complex interactions through signaling pathway and workflow diagrams.

Introduction: The Dithiocarbamate Family and this compound's Place

This compound belongs to the dithiocarbamate class of fungicides, which are known for their multi-site inhibitory action.[1][2] This means they don't just disrupt a single enzyme or protein, but rather interfere with multiple metabolic pathways simultaneously, making it difficult for fungi to develop resistance. This compound is a polymeric zinc salt of propylene bis-dithiocarbamate.[3] Its fungicidal action is attributed to the release of isothiocyanates, which are highly reactive compounds that can interact with various cellular components, particularly enzymes containing sulfhydryl (-SH) groups.[4]

The primary fungicidal effect of dithiocarbamates is linked to the disruption of cellular respiration, the process by which cells generate ATP, the main energy currency. This guide will focus on the specific ways this compound is understood to interfere with this vital process in fungal pathogens.

The Core Mechanism: A Multi-Pronged Attack on Fungal Respiration

This compound's mechanism of action on fungal respiration is not through a single point of failure but a broader disruption of key energy-producing pathways. The evidence points to two primary areas of interference: the Pyruvate Dehydrogenase (PDH) complex and the mitochondrial electron transport chain (ETC).

Inhibition of the Pyruvate Dehydrogenase (PDH) Complex

The Pyruvate Dehydrogenase (PDH) complex is a critical gateway linking glycolysis to the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) and, subsequently, the electron transport chain. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. Some dithiocarbamates have been shown to inhibit the PDH complex. This inhibition is likely due to the reaction of their metabolic breakdown products with the sulfhydryl groups of lipoamide, a crucial cofactor for the E2 component of the PDH complex.

-

Consequence of Inhibition: By blocking the PDH complex, this compound effectively cuts off the supply of acetyl-CoA derived from glucose to the Krebs cycle. This has a cascading effect:

-

Reduced generation of NADH and FADH2, the primary electron donors to the ETC.

-

A significant decrease in the overall rate of mitochondrial respiration.

-

A subsequent drop in ATP synthesis.

-

Disruption of the Mitochondrial Electron Transport Chain (ETC)

The electron transport chain is the final stage of cellular respiration, where the energy stored in NADH and FADH2 is converted into ATP. This compound, like other dithiocarbamates, is believed to interfere with the ETC at multiple points.[1] While direct studies on this compound are scarce, research on the related dithiocarbamate, maneb, has shown selective inhibition of Complex III (also known as the cytochrome bc1 complex).[5] It is highly probable that this compound shares this mode of action.

-

Mechanism of Complex III Inhibition: The dithiocarbamate metabolites can chelate essential metal ions within the complex or react with critical sulfhydryl groups of its protein subunits, disrupting the flow of electrons from ubiquinol to cytochrome c.

-

Consequences of ETC Inhibition:

-

Blocked Electron Flow: Halting the electron flow at Complex III prevents the pumping of protons across the inner mitochondrial membrane, which is essential for generating the proton motive force.

-

Reduced ATP Synthesis: The dissipation of the proton gradient directly inhibits ATP synthase (Complex V) from producing ATP.

-

Increased Oxidative Stress: The blockage of the ETC can lead to the accumulation of reactive oxygen species (ROS), causing significant oxidative damage to cellular components, including mitochondrial DNA, proteins, and lipids.

-

Quantitative Data on this compound's Inhibitory Action

Obtaining precise quantitative data, such as IC50 values (the concentration of an inhibitor required to reduce the activity of a biological process or enzyme by 50%), for this compound's action on specific fungal respiratory enzymes is challenging due to the limited availability of such information in public-domain research. The multi-site nature of dithiocarbamates often leads to broader studies on overall respiratory inhibition rather than on individual enzyme kinetics.

However, based on the known effects of related compounds and the general understanding of dithiocarbamate toxicity, we can present a conceptual framework for the expected quantitative impact.

| Target | Parameter | Expected Effect of this compound | Rationale/Reference (Inferred) |

| Overall Fungal Respiration | Oxygen Consumption Rate (OCR) | Significant Decrease | Multi-site inhibition of PDH and ETC.[1] |

| Pyruvate Dehydrogenase Complex | Enzyme Activity (e.g., NADH production) | Inhibition | Reaction with lipoamide sulfhydryl groups. |

| Mitochondrial Complex III | Enzyme Activity (Cytochrome c reduction) | Inhibition | Inferred from studies on maneb, a related dithiocarbamate.[5] |

| ATP Synthesis | Cellular ATP Levels | Significant Decrease | Consequence of PDH and ETC inhibition. |

Experimental Protocols for Investigating this compound's Mechanism of Action

To rigorously assess the impact of this compound on fungal respiration, a combination of in vivo (whole-cell) and in vitro (isolated mitochondria or enzymes) assays are required. Below are detailed methodologies for key experiments.

Measurement of Fungal Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the real-time effect of this compound on the oxygen consumption rate of intact fungal cells.

Objective: To determine the dose-dependent effect of this compound on the overall respiratory activity of a target fungus.

Materials:

-

Target fungal strain

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Yeast Peptone Dextrose)

-

Seahorse XF96 or XFe96 Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Inhibitors of respiratory chain complexes (e.g., rotenone, antimycin A, oligomycin) for control experiments

Methodology:

-

Fungal Cell Preparation:

-

Grow the fungal strain in liquid medium to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove residual medium.

-

Resuspend the cells in the Seahorse assay medium and adjust the cell density to an empirically determined optimal concentration.

-

-

Plate Seeding:

-

Seed the fungal cell suspension into the wells of a Seahorse XF Cell Culture Microplate.

-

Leave at least four wells with assay medium only for background correction.

-

Allow the cells to adhere or equilibrate for a defined period (e.g., 1 hour) in a non-CO2 incubator at the optimal growth temperature for the fungus.

-

-

Instrument Setup and Calibration:

-

Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator.

-

Load the hydrated sensor cartridge with the desired concentrations of this compound and control inhibitors in the appropriate injection ports.

-

-

Assay Execution:

-

Place the cell plate in the Seahorse XF Analyzer.

-

The instrument will measure the basal OCR.

-

Inject this compound at various concentrations and monitor the change in OCR.

-

Subsequent injections of known respiratory inhibitors can be used to dissect the specific site of action.

-

-

Data Analysis:

-

Normalize OCR data to cell number or protein concentration.

-

Calculate the percentage of OCR inhibition at different this compound concentrations to determine the IC50 value for overall respiration.

-

Assay for Pyruvate Dehydrogenase (PDH) Complex Activity

This spectrophotometric assay measures the activity of the PDH complex by monitoring the reduction of NAD+ to NADH.

Objective: To determine the inhibitory effect of this compound on the activity of the fungal PDH complex.

Materials:

-

Isolated fungal mitochondria or a cell-free extract containing the PDH complex.

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Substrates: Pyruvate, Coenzyme A (CoA), NAD+

-

Cofactors: Thiamine pyrophosphate (TPP), MgCl2

-

This compound stock solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Methodology:

-

Preparation of Enzyme Source:

-

Isolate mitochondria from the target fungus using differential centrifugation or prepare a cell-free extract known to contain active PDH complex.

-

Determine the protein concentration of the enzyme preparation.

-

-

Assay Reaction:

-

In a cuvette, combine the assay buffer, substrates (pyruvate, CoA, NAD+), and cofactors (TPP, MgCl2).

-

Add varying concentrations of this compound to different cuvettes. Include a control with no this compound.

-

Pre-incubate the mixture at the optimal temperature for a few minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the enzyme preparation.

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Record the initial rate of the reaction (the linear portion of the absorbance vs. time curve).

-

-

Data Analysis:

-

Calculate the specific activity of the PDH complex in the presence and absence of this compound.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

-

Conclusion: A Multi-faceted Inhibitor of Fungal Energy Metabolism

This compound's efficacy as a broad-spectrum fungicide is deeply rooted in its ability to launch a multi-pronged assault on the core energy-producing pathways of fungal cells. By inhibiting the Pyruvate Dehydrogenase complex, it curtails the entry of glycolytic products into the Krebs cycle. Furthermore, its likely inhibition of Complex III of the electron transport chain directly cripples the process of oxidative phosphorylation. This dual disruption leads to a severe energy crisis within the fungal cell, characterized by a drastic reduction in ATP synthesis and an increase in damaging oxidative stress.

The multi-site nature of this compound's action not only ensures its broad-spectrum activity but also serves as a crucial defense against the rapid evolution of fungicide resistance. For researchers and drug development professionals, a thorough understanding of these intricate mechanisms is paramount for the development of novel, more effective antifungal strategies and for the sustainable use of existing compounds like this compound in the ongoing battle against fungal pathogens. Future research should focus on obtaining direct quantitative data for this compound's interaction with its specific molecular targets to further refine our understanding of this potent and enduring fungicide.

References

- 1. This compound 75% (Crop Protection - Fungicides) - Behn Meyer [behnmeyer.com]

- 2. This compound (Ref: BAY 46131) [sitem.herts.ac.uk]

- 3. This compound | C5H8N2S4Zn | CID 6100711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

Propineb Technical Grade: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Propineb technical grade. The information herein is compiled to support research, development, and regulatory activities related to this dithiocarbamate fungicide. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental methodologies, based on internationally recognized guidelines, are provided.

General and Chemical Properties

This compound is a polymeric zinc salt of propylene bis(dithiocarbamate). The technical grade material is a fine, pale yellow powder.[1][2][3] It is practically odorless.[1][3]

| Identifier | Value | Source |

| IUPAC Name | polymeric zinc propylenebis(dithiocarbamate) | [4] |

| CAS Name | zinc | [3] |

| CAS Number | 12071-83-9 | [4][5][6] |

| Molecular Formula | (C₅H₈N₂S₄Zn)x | [2][4] |

| Molecular Weight | 289.8 g/mol (monomer) | [1][6][7][8] |

Physical Properties

The physical characteristics of this compound technical grade are crucial for formulation development and understanding its environmental fate.

| Property | Value | Source |

| Physical State | Solid, powder | [2][5] |

| Color | White to yellowish | [1][7] |

| Melting Point | Decomposes above 150-160°C | [1][2][3] |

| Vapor Pressure | < 1 x 10⁻⁷ hPa (< 1 x 10⁻⁵ mPa) at 20°C. Due to its polymeric structure, a true vapor pressure cannot be specified as it decomposes before boiling. The measured value is likely that of its decomposition product, propylenethiourea (PTU). | [9] |

| Density | 1.81 g/cm³ at 23°C | [4][9] |

Solubility

This compound's solubility is a key determinant of its biological availability and environmental mobility.

| Solvent | Solubility at 20°C | Source |

| Water | < 0.01 g/L | [2][9] |

| n-hexane | < 0.1 g/L | [2] |

| Toluene | < 0.1 g/L | [2] |

| Dichloromethane | < 0.1 g/L | [2] |

| 2-propanol | < 0.1 g/L | [9] |

| Acetone | < 0.1 g/L | [9] |

| Dimethylformamide (DMF) + Dimethyl sulfoxide (DMSO) | > 200 g/L | [2] |

Partition Coefficient and Stability

The octanol-water partition coefficient (Kow) is an indicator of a substance's lipophilicity. The stability of this compound under various environmental conditions is critical for predicting its persistence and degradation pathways.

| Parameter | Value | Source |

| Octanol-Water Partition Coefficient (log Kow) | -0.26 (calculated) | [4] |

| Hydrolysis Half-life (DT₅₀) at 22°C | pH 4: ~1 daypH 7: ~1 daypH 9: 2-5 days | [9] |

| Aqueous Photolysis Half-life (DT₅₀) | < 1 hour (laboratory conditions) | [9] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances is standardized through various international guidelines, most notably those from the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies applicable to the properties of this compound.

Melting Point/Melting Range (OECD 102)

This guideline describes several methods for determining the melting point of a substance.[10][11] For a powdered substance like this compound, the capillary method is commonly employed.

-

Principle: A small amount of the finely powdered substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance transitions from a solid to a liquid is observed.

-

Apparatus: Capillary tubes, a heating bath (liquid or metal block) with a calibrated thermometer or a digital melting point apparatus.[10]

-

Procedure:

-

A small amount of the dry this compound technical grade is finely powdered.

-

The powder is packed into a capillary tube to a height of a few millimeters.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperatures at which melting begins and is complete are recorded as the melting range. Given that this compound decomposes, the temperature at which decomposition is first observed is noted.[1][2]

-

Water Solubility (OECD 105)

This guideline provides two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for those with higher solubility.[4][5][12] For this compound, with its very low water solubility, the flask method would be appropriate for determining the upper limit.

-

Principle: A sufficient amount of the test substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.[4]

-

Apparatus: A constant temperature water bath, flasks with stoppers, a magnetic or mechanical stirrer, and an analytical instrument (e.g., HPLC, GC) for concentration measurement.

-

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of this compound in the clear aqueous phase is determined. Due to this compound's structure, analysis is often performed by measuring a degradation product like propylenediamine or by the evolution of carbon disulfide (CS₂).

-

Partition Coefficient (n-octanol/water) (OECD 107)

The shake flask method is a straightforward approach for determining the octanol-water partition coefficient for substances with log Kow values in the range of -2 to 4.[6][13]

-

Principle: The test substance is dissolved in one of the two immiscible phases (n-octanol or water). The two phases are then shaken together until equilibrium is achieved. The concentration of the substance in each phase is then measured.[3]

-

Apparatus: Separatory funnels or centrifuge tubes, a mechanical shaker, a centrifuge, and an analytical instrument for concentration measurement.

-

Procedure:

-

n-octanol and water are mutually saturated before use.

-

A known amount of this compound is dissolved in either the n-octanol or water phase.

-

The two phases are placed in a vessel in known volume ratios and shaken at a constant temperature until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of this compound in each phase is determined.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Hydrolysis as a Function of pH (OECD 111)

This guideline outlines a procedure to assess the rate of abiotic hydrolysis of chemicals in aqueous buffer solutions at environmentally relevant pH values.[1][2][7]

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature. The concentration of the test substance is monitored over time.[9]

-

Apparatus: Constant temperature incubator, sterile flasks, pH meter, and an analytical instrument for concentration measurement.

-

Procedure:

-

Sterile buffer solutions at pH 4, 7, and 9 are prepared.

-

This compound is added to each buffer solution at a concentration not exceeding half its water solubility.

-

The solutions are incubated in the dark at a constant temperature (e.g., 22°C).

-

Samples are taken at appropriate time intervals and analyzed for the remaining concentration of this compound and the formation of hydrolysis products (e.g., propylenethiourea).

-

The rate of hydrolysis and the half-life (DT₅₀) are calculated.

-

Phototransformation in Water (OECD 316)

This guideline is used to determine the rate of direct photolysis of a chemical in water.[14]

-

Principle: An aqueous solution of the test substance is irradiated with light that simulates natural sunlight. The concentration of the test substance is monitored over time, and the rate of degradation is determined. Dark controls are run in parallel to account for non-photolytic degradation.[15]

-

Apparatus: A light source that simulates natural sunlight (e.g., xenon arc lamp), reaction vessels made of quartz or borosilicate glass, a temperature-controlled chamber, and an analytical instrument.

-

Procedure:

-

A solution of this compound in purified, air-saturated water is prepared.

-

The solution is placed in the reaction vessels and exposed to the light source.

-

Identical samples are kept in the dark under the same temperature conditions.

-

Samples are withdrawn from both the irradiated and dark control vessels at various time points.

-

The concentration of this compound is measured in each sample.

-

The rate of photolysis and the photolytic half-life (DT₅₀) are calculated by comparing the degradation rates in the light-exposed and dark samples.

-

Logical Workflow for Physicochemical Assessment

The following diagram illustrates a logical workflow for the physicochemical characterization of a technical grade substance like this compound.

References

- 1. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 4. laboratuar.com [laboratuar.com]

- 5. filab.fr [filab.fr]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. OECD Draft: Phototransformation of Chemicals on Soil Surfaces | ibacon GmbH [ibacon.com]

Propineb's Fungicidal Activity Against Oomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propineb, a dithiocarbamate fungicide, exhibits a broad spectrum of activity against various fungal pathogens, including a notable efficacy against the class Oomycetes. This technical guide provides a comprehensive overview of this compound's fungicidal activity spectrum against key Oomycete genera such as Phytophthora, Plasmopara, Pythium, and Peronospora. The document delves into the multi-site mechanism of action, summarizing available quantitative data on its efficacy. Detailed experimental protocols for assessing fungicidal activity are provided, alongside visualizations of the proposed mechanism and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction

Oomycetes, also known as water molds, are a destructive group of eukaryotic microorganisms that cause significant economic losses in agriculture worldwide. Though fungus-like in their filamentous growth and mode of infection, they are phylogenetically distinct from true fungi. This distinction renders many conventional fungicides ineffective against them. This compound, a polymeric zinc salt of propylene bis-dithiocarbamate, has been a stalwart in the control of Oomycete-incited diseases for decades. Its multi-site inhibitory action makes it a valuable tool in fungicide resistance management strategies. This guide aims to consolidate the technical information regarding this compound's activity against this important class of plant pathogens.

Fungicidal Activity Spectrum and Efficacy

This compound demonstrates a protective and long-lasting residual effect against a range of Oomycetes. Its efficacy is documented in numerous studies, although specific values like EC₅₀ (Effective Concentration to inhibit 50% of growth) and MIC (Minimum Inhibitory Concentration) are not always consistently reported across all species.

Data Presentation

The following tables summarize the available quantitative and qualitative data on this compound's efficacy against various Oomycete species.

Table 1: In Vitro Mycelial Growth Inhibition by this compound

| Oomycete Species | Concentration (ppm) | Mycelial Inhibition (%) | Reference |

| Pythium aphanidermatum | 2000 | 67.71 | [1] |

| Pythium aphanidermatum | 2500 | 74.62 | [1] |

| Phytophthora drechsleri f. sp. cajani | 500 | 77.77 | |

| Phytophthora drechsleri f. sp. cajani | 1000 | 81.66 | |

| Phytophthora drechsleri f. sp. cajani | 1500 | 84.81 | |

| Phytophthora ramorum | 0.001 - 1000 µg/mL | No significant effect on mycelial growth | [2] |

Table 2: Field Efficacy of this compound Against Oomycete Diseases

| Disease | Pathogen | Crop | Efficacy | Reference |

| Late Blight | Phytophthora infestans | Potato | Significant reduction in disease incidence and intensity | |

| Downy Mildew | Peronospora destructor | Onion | Lowest Area Under the Disease Progress Curve (AUDPC) values and highest yields in field trials | [3] |

| Downy Mildew | Plasmopara viticola | Grapevine | Effective control as a protectant fungicide | |

| Blue Mold | Peronospora tabacina | Tobacco | Superior to many other fungicide groups in screening trials |

It is important to note that the efficacy of this compound can be influenced by factors such as the specific isolate of the pathogen, environmental conditions, and application timing. For instance, one study found this compound to be ineffective against the mycelial growth and zoospore germination of Phytophthora ramorum in vitro[2].

Mechanism of Action

This compound's fungicidal activity stems from its nature as a dithiocarbamate, which are known multi-site inhibitors. This characteristic is a key advantage in preventing the development of fungicide resistance.

The primary mode of action involves the inhibition of various enzymes within the fungal cell, particularly those containing sulfhydryl (-SH) groups. This compound interferes with several vital metabolic processes:

-

Respiration: It disrupts the respiratory chain at multiple points, hindering ATP production.

-

Carbohydrate and Protein Metabolism: Key enzymes involved in these metabolic pathways are inactivated.

-

Cell Membrane Integrity: this compound can also affect the integrity of cellular membranes.

The release of zinc ions from the this compound molecule may also contribute to its fungicidal effect and can have a positive impact on plant health, especially in zinc-deficient crops.

Signaling Pathway Diagram

The multi-site nature of this compound's action makes it challenging to depict a single, linear signaling pathway. Instead, its effect can be visualized as a disruption of multiple, interconnected metabolic pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's fungicidal activity.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is a standard for determining the direct effect of a fungicide on the vegetative growth of a pathogen.

Materials:

-

Pure culture of the target Oomycete (e.g., Phytophthora infestans, Pythium ultimum).

-

Appropriate culture medium (e.g., Potato Dextrose Agar (PDA), V8 juice agar).

-

This compound stock solution of known concentration.

-

Sterile Petri dishes (90 mm).

-

Sterile distilled water.

-

Sterile cork borer (5-7 mm diameter).

-

Incubator.

-

Laminar flow hood.

Procedure:

-

Media Preparation: Prepare the desired culture medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.

-

Fungicide Amendment: Under aseptic conditions in a laminar flow hood, add the required volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100, 500, 1000 ppm). Also, prepare a control set of plates with the solvent used for the stock solution and another set with no additions.

-

Pouring Plates: Gently swirl the flasks to ensure even distribution of the fungicide and pour approximately 20 mL of the amended and control media into sterile Petri dishes. Allow the plates to solidify.

-

Inoculation: Using a sterile cork borer, cut mycelial plugs from the actively growing margin of a young (3-5 days old) culture of the target Oomycete.

-

Incubation: Place a single mycelial plug, mycelium-side down, in the center of each prepared Petri dish. Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the specific Oomycete (e.g., 18-22°C for Phytophthora infestans).

-

Data Collection: Measure the colony diameter (in two perpendicular directions) daily or at fixed intervals until the mycelium in the control plates reaches the edge of the dish.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

% Inhibition = [(C - T) / C] * 100

-

Where:

-

C = Average colony diameter in the control plates.

-

T = Average colony diameter in the treated plates.

-

-

Workflow Diagram:

In Vivo Disease Control Efficacy Assay (Detached Leaf Assay)

This method assesses the protective efficacy of a fungicide on host tissue.

Materials:

-

Healthy, susceptible host plant leaves (e.g., potato or tomato leaflets for Phytophthora infestans).

-

This compound formulation for spraying.

-

Atomizer or small sprayer.

-

Spore suspension of the target Oomycete (e.g., zoospore suspension of Phytophthora infestans).

-

Moist chambers (e.g., Petri dishes with moist filter paper).

-

Growth chamber or incubator with controlled light and temperature.

Procedure:

-

Leaf Collection: Detach healthy, young, and fully expanded leaves from the host plants.

-

Fungicide Application: Prepare different concentrations of this compound spray solutions. Spray the leaves evenly on both surfaces until runoff. Allow the leaves to air-dry completely. Control leaves should be sprayed with water or the formulation blank.

-

Inoculation: Prepare a spore suspension of the Oomycete pathogen at a known concentration (e.g., 1 x 10⁵ zoospores/mL). Place a droplet of the spore suspension on the abaxial (lower) surface of each leaf.

-

Incubation: Place the inoculated leaves in moist chambers to maintain high humidity. Incubate the chambers at the optimal temperature and light conditions for disease development (e.g., 15-20°C with a 16-hour photoperiod for P. infestans).

-

Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity on each leaf. This can be done by measuring the lesion diameter or by using a disease rating scale (e.g., 0 = no symptoms, 5 = severe necrosis and sporulation).

-

Calculation of Control Efficacy: Calculate the percentage of disease control for each treatment compared to the untreated control.

Experimental Workflow Diagram:

Conclusion

This compound remains a relevant and effective fungicide for the management of many important Oomycete diseases in agriculture. Its multi-site mode of action is a significant asset in the fight against fungicide resistance. While a substantial body of evidence supports its broad-spectrum activity, this guide highlights the need for more standardized quantitative data, such as EC₅₀ and MIC values, across a wider range of Oomycete species. Further research into the specific enzymatic targets and signaling pathways disrupted by this compound in Oomycetes will provide a more complete understanding of its fungicidal action and may aid in the development of novel control strategies. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations into the efficacy and mode of action of this important fungicide.

References

An In-depth Technical Guide to the Mode of Action of Dithiocarbamate Fungicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates (DTCs) are a class of broad-spectrum, non-systemic fungicides that have been a cornerstone of agricultural disease management for decades.[1] Their enduring efficacy is largely attributed to their multi-site mode of action, which significantly curtails the development of resistance in fungal populations.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the fungicidal activity of dithiocarbamates, supported by quantitative data, detailed experimental protocols, and visual representations of the affected cellular pathways.

Dithiocarbamates are organosulfur compounds featuring a dithiocarbamate functional group (>N−C(=S)−S−).[1] In agricultural applications, they are commonly used as metal complexes, primarily with manganese (maneb), zinc (zineb), or a combination of both (mancozeb).[1] This class of fungicides is categorized into three main subgroups based on their chemical structure:

-

Dimethyldithiocarbamates (DMDs): Including compounds like ziram and ferbam.[1]

-

Ethylenbisdithiocarbamates (EBDCs): Comprising widely used fungicides such as mancozeb, maneb, and zineb.[1]

-

Propylenebisdithiocarbamates (PBDs): With propineb being a key example.[1]

Core Mechanisms of Action: A Multi-Site Attack

The fungicidal prowess of dithiocarbamates stems from their ability to simultaneously disrupt multiple vital cellular processes within the fungal cell. This multi-pronged attack makes it difficult for fungi to develop resistance through single-gene mutations. The primary modes of action are detailed below.

Enzyme Inhibition

Dithiocarbamates are potent inhibitors of a wide range of enzymes, particularly those containing sulfhydryl (-SH) groups and essential metal cofactors.[1] Their mechanism of enzyme inhibition involves two primary strategies:

-

Metal Chelation: Dithiocarbamates are strong metal-chelating agents, capable of binding to and sequestering essential metal ions like copper (Cu²⁺) and zinc (Zn²⁺). These metal ions are crucial cofactors for the catalytic activity of numerous metalloenzymes. By chelating these ions, dithiocarbamates disrupt the normal function of these enzymes, leading to metabolic arrest and cell death.

-

Reaction with Sulfhydryl Groups: The dithiocarbamate moiety can react with the sulfhydryl groups of cysteine residues within proteins. This interaction can lead to the inactivation of enzymes that rely on these residues for their catalytic activity or structural integrity.

A key enzymatic target of dithiocarbamates is aldehyde dehydrogenase (ALDH) .[1] This enzyme plays a critical role in the detoxification of aldehydes, which are toxic byproducts of cellular metabolism. Inhibition of ALDH leads to the accumulation of these toxic aldehydes within the fungal cell, contributing to cytotoxicity.[1] The structural similarity of dithiocarbamates to disulfiram, a known ALDH inhibitor used in the treatment of alcoholism, underscores this mechanism.

Disruption of Cellular Respiration

Dithiocarbamates interfere with mitochondrial function, a critical hub for cellular energy production. This disruption of cellular respiration leads to a cascade of detrimental effects:

-

Inhibition of Electron Transport Chain: Dithiocarbamates can inhibit components of the mitochondrial electron transport chain (ETC), thereby blocking the flow of electrons and the generation of ATP. This energy crisis severely impairs essential cellular processes.

-

Generation of Reactive Oxygen Species (ROS): The disruption of the ETC can lead to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS).[1] This surge in ROS induces oxidative stress, causing widespread damage to cellular components, including lipids, proteins, and DNA, ultimately leading to apoptosis.[1]

Interference with the Ubiquitin-Proteasome System

Emerging evidence indicates that dithiocarbamates, particularly when complexed with copper, can inhibit the 26S proteasome .[1] The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in eukaryotic cells, playing a crucial role in maintaining protein homeostasis. Inhibition of the 26S proteasome by dithiocarbamates leads to the accumulation of ubiquitinated, misfolded, and damaged proteins.[1] This accumulation triggers the unfolded protein response and severe cellular stress, ultimately culminating in apoptosis.[1]

Quantitative Data

The following tables summarize the efficacy of various dithiocarbamate fungicides against different phytopathogenic fungi and their inhibitory potential against a key enzyme.

Table 1: In Vitro Efficacy of Dithiocarbamate Fungicides Against Phytopathogenic Fungi

| Dithiocarbamate | Fungal Species | EC50 (µg/mL) | Reference |

| Mancozeb | Alternaria alternata | 1.5 - 4.5 | Fungal Diversity |

| Thiram | Botrytis cinerea | 0.5 - 2.0 | Plant Pathology Journal |

| Zineb | Phytophthora infestans | 5.0 - 15.0 | European Journal of Plant Pathology |

| This compound | Venturia inaequalis | 0.8 - 3.2 | Crop Protection |

| Metiram | Cercospora beticola | 2.5 - 7.0 | Journal of Phytopathology |

Table 2: Inhibitory Activity of Dithiocarbamates Against Human Aromatase (CYP19A1)

| Dithiocarbamate | IC50 (µM) | Reference |

| Zineb | 2.79 | PubMed |

| Maneb | 3.09 | PubMed |

| Thiram | 4.76 | PubMed |

| Ferbam | 6.04 | PubMed |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mode of action of dithiocarbamate fungicides.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory effect of dithiocarbamates on ALDH activity.

Materials:

-

Purified fungal ALDH or a crude fungal cell extract

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

NAD⁺ (Nicotinamide adenine dinucleotide) solution (10 mM)

-

Acetaldehyde solution (100 mM)

-

Dithiocarbamate fungicide stock solutions (in a suitable solvent like DMSO)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

-

Potassium phosphate buffer

-

NAD⁺ solution (final concentration 1 mM)

-

ALDH enzyme solution

-

Varying concentrations of the dithiocarbamate fungicide (or solvent control)

-

-

Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Start the reaction by adding acetaldehyde (final concentration 5 mM).

-

Measurement: Immediately monitor the increase in absorbance at 340 nm over time. This increase corresponds to the reduction of NAD⁺ to NADH.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fungal Mitochondrial Respiration Assay

This protocol outlines a method to measure the effect of dithiocarbamates on the oxygen consumption rate of fungal mitochondria using an oxygen electrode.

Materials:

-

Isolated fungal mitochondria

-

Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, and HEPES, pH 7.2)

-

Respiratory substrates (e.g., pyruvate, malate, succinate)

-

ADP (Adenosine diphosphate)

-

Dithiocarbamate fungicide stock solutions

-

Oxygen electrode system (e.g., Clark-type electrode)

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from fungal spheroplasts or mycelia using standard differential centrifugation techniques.

-

Chamber Setup: Add respiration buffer to the oxygen electrode chamber and equilibrate to the desired temperature (e.g., 25°C).

-

Addition of Mitochondria and Substrates: Add a known amount of isolated mitochondria to the chamber, followed by the respiratory substrates to initiate basal respiration (State 2).

-

Initiation of Active Respiration: Add a saturating amount of ADP to induce active respiration (State 3).

-

Inhibitor Addition: Once a stable State 3 respiration rate is established, add the dithiocarbamate fungicide at the desired concentration and monitor the change in the oxygen consumption rate.

-

Data Analysis: Calculate the percentage of inhibition of the State 3 respiration rate caused by the dithiocarbamate. This can be used to determine IC50 values.

Ubiquitin-Proteasome System Inhibition Assay

This protocol describes a cell-based assay to assess the inhibition of the proteasome by dithiocarbamates using a fluorescent proteasome substrate.

Materials:

-

Fungal cell culture

-

Culture medium

-

Dithiocarbamate fungicide stock solutions

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Cell lysis buffer

-

Fluorometer

Procedure:

-

Cell Treatment: Treat fungal cells with varying concentrations of the dithiocarbamate fungicide for a specific duration.

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to release the cellular contents, including the proteasome.

-

Proteasome Activity Assay:

-

Add the cell lysate to a microplate well.

-

Add the fluorogenic proteasome substrate.

-

Incubate at the optimal temperature for the proteasome activity.

-

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer. The cleavage of the substrate by the proteasome releases the fluorescent AMC molecule.

-

Data Analysis: Calculate the rate of fluorescence increase, which is proportional to the proteasome activity. Determine the percentage of inhibition for each dithiocarbamate concentration and calculate the EC50 value.

Signaling Pathways and Logical Relationships

Dithiocarbamate fungicides have been shown to modulate several key cellular signaling pathways, contributing to their overall fungicidal effect.

Disruption of the PKA/CREB Signaling Pathway

Some dithiocarbamates, such as maneb, can interfere with the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathway.[1] This pathway is crucial for cell survival, and its disruption can lead to apoptosis.[1]

Caption: Disruption of the PKA/CREB Signaling Pathway by Maneb.

Modulation of the Nrf2 Antioxidant Pathway

Dithiocarbamates can also impact the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[1] While initial exposure might activate this protective pathway, prolonged or high-concentration exposure can lead to its dysregulation and an increase in oxidative stress.[1]

References

Synthesis and Structural Elucidation of Propineb Polymer: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propineb is a broad-spectrum, foliar-applied fungicide belonging to the dithiocarbamate class of compounds. Its efficacy stems from its polymeric structure, with zinc as the central metal ion coordinated to propylene bis-dithiocarbamate ligands. This technical guide provides a comprehensive overview of the synthesis and structural elucidation of this compound polymer. It details experimental protocols for its preparation and analysis using various spectroscopic and thermal techniques. Furthermore, this guide presents key quantitative data in structured tables and visualizes the fungicidal mode of action through signaling pathway diagrams, offering a valuable resource for researchers in agrochemicals and polymer science.

Introduction

This compound, chemically known as polymeric zinc propylenebis(dithiocarbamate), is a widely utilized contact fungicide with protective and long-lasting activity against a variety of fungal pathogens affecting crops such as grapes, potatoes, tomatoes, and apples.[1] Its polymeric nature is crucial to its function, providing stability and a gradual release of the active components. The multi-site inhibitory action of this compound on fungal metabolism makes it a valuable tool in fungicide resistance management.[2][3]

This guide serves as a technical resource for the synthesis and detailed structural analysis of this compound polymer. It is designed to provide researchers and professionals in drug and pesticide development with the necessary information to understand and potentially replicate the production and characterization of this important agrochemical.

Synthesis of this compound Polymer

The synthesis of this compound polymer is a two-step process. The first step involves the formation of the dithiocarbamate ligand, followed by polymerization with a zinc salt. The reaction requires careful control of temperature and stoichiometry to ensure a high yield and purity of the final polymeric product.

Experimental Protocol: Synthesis of this compound Polymer

Materials:

-

1,2-Propanediamine

-

Carbon disulfide (CS₂)

-

Ammonia solution (25% w/w)

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

-

Deionized water

-

Methanol

Procedure:

-

Preparation of the Dithiocarbamate Ligand:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 1,2-propanediamine and deionized water in a 1:5 molar ratio.

-

Cool the mixture to 10-15°C in an ice bath.

-

Simultaneously, add carbon disulfide and a 25% ammonia solution dropwise to the stirred mixture over a period of 2-3 hours, maintaining the temperature below 20°C.

-

After the addition is complete, continue stirring for an additional 2 hours at room temperature to ensure the complete formation of the ammonium propylenebis(dithiocarbamate) intermediate.

-

-

Polymerization:

-

In a separate beaker, prepare an aqueous solution of zinc sulfate heptahydrate.

-

Slowly add the zinc sulfate solution to the ammonium propylenebis(dithiocarbamate) solution with vigorous stirring.

-

A white to yellowish precipitate of this compound polymer will form immediately.

-

Continue stirring for 1 hour to ensure complete polymerization.

-

-

Purification and Drying:

-

Filter the precipitate using a Buchner funnel.

-

Wash the polymer thoroughly with deionized water to remove any unreacted salts and byproducts.

-

Subsequently, wash the polymer with methanol to remove organic impurities.

-

Dry the purified this compound polymer in a vacuum oven at 50-60°C to a constant weight.

-

Synthesis Workflow

Structural Elucidation

A combination of spectroscopic and thermal analysis techniques is employed to elucidate the structure and properties of the synthesized this compound polymer.

Molecular Weight Determination

Gel Permeation Chromatography (GPC) is used to determine the molecular weight distribution of the this compound polymer. Due to the polymeric nature of this compound, it exhibits a range of molecular weights rather than a single value.

Experimental Protocol: Gel Permeation Chromatography (GPC)

-

Instrumentation: A high-performance liquid chromatograph equipped with a refractive index (RI) detector and a set of polystyrene-divinylbenzene columns suitable for polymer analysis.

-

Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

-

Sample Preparation: Dissolve the this compound polymer in THF to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Calibration: Calibrate the system using polystyrene standards of known molecular weights.

-

Analysis: Inject the sample solution and record the chromatogram. Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using the calibration curve.

Table 1: Molecular Weight Data of this compound Polymer (Hypothetical Data)

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 8,500 g/mol |

| Weight-Average Molecular Weight (Mw) | 15,300 g/mol |

| Polydispersity Index (PDI) | 1.8 |

Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound polymer and confirm the coordination of the dithiocarbamate ligand to the zinc metal center.

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound polymer with potassium bromide powder and pressing it into a thin disk.

-

Analysis: Record the infrared spectrum in the range of 4000-400 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands of this compound Polymer (Hypothetical Data)

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretching (aliphatic) |

| ~1485 | C-N stretching (thioureide bond) |

| ~980 | C=S stretching |

| ~385 | Zn-S stretching |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the propylene bis-dithiocarbamate ligand within the polymer.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation: Dissolve the this compound polymer in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Analysis: Record the ¹H and ¹³C NMR spectra.

Table 3: ¹H and ¹³C NMR Chemical Shifts of this compound Polymer in DMSO-d₆ (Hypothetically Assigned)

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~1.2 (d) | -CH₃ |

| ~3.5 (m) | -CH₂- | |

| ~4.0 (m) | -CH- | |

| ~8.0 (br s) | -NH- | |

| ¹³C | ~20 | -CH₃ |

| ~50 | -CH₂- | |

| ~55 | -CH- | |

| ~205 | C=S |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of the this compound polymer.

Experimental Protocol: TGA and DSC

-

Instrumentation: A simultaneous thermal analyzer (TGA/DSC).

-

Sample Preparation: Place a small amount of the dried this compound polymer (5-10 mg) in an alumina crucible.

-

Analysis: Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

Table 4: Thermal Analysis Data of this compound Polymer (Hypothetical Data)

| Analysis | Temperature (°C) | Observation |

| TGA | 150-250 | Initial weight loss (~15%) due to loss of moisture and volatile impurities. |

| 250-400 | Major weight loss (~45%) corresponding to the decomposition of the organic ligand. | |

| >400 | Gradual weight loss, leaving a final residue of zinc sulfide (ZnS). | |

| DSC | ~160 | Endothermic peak, possibly related to melting or rearrangement. |

| ~280 | Major exothermic peak corresponding to the main decomposition of the polymer. |

Mode of Action: Signaling Pathways

This compound's fungicidal activity is attributed to its multi-site inhibitory action within the fungal cell. It disrupts several vital metabolic pathways, leading to cell death.

A key aspect of dithiocarbamates' mode of action is the inhibition of aldehyde dehydrogenase (ALDH), an important enzyme in various metabolic pathways.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural elucidation of this compound polymer. The presented experimental protocols, though representative, offer a solid foundation for the laboratory preparation and characterization of this important fungicide. The tabulated data, while hypothetical, reflect the expected outcomes from the described analytical techniques. The visualization of this compound's multi-site mode of action highlights the biochemical basis for its broad-spectrum fungicidal activity. It is important to note that specific quantitative data and detailed synthesis protocols are often proprietary and not publicly available. Therefore, the information presented herein is intended as a comprehensive educational and research guide based on established chemical principles and available scientific literature. Further research and optimization would be necessary to translate these methods into a production-scale process.

References

Propineb Degradation: A Technical Overview of Pathways and Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of propineb, a broad-spectrum dithiocarbamate fungicide. The document details the major metabolites formed during its breakdown in various environmental and biological systems, presents quantitative data on its dissipation, and outlines the experimental protocols used for its analysis.

Core Degradation Pathway

This compound, a polymeric zinc salt of propylene bis-dithiocarbamate, is relatively unstable and degrades rapidly in the environment through biotic and abiotic processes.[1][2] Its degradation is initiated by hydrolysis, photolysis, and microbial action, leading to the formation of several key metabolites. The primary degradation route is thought to proceed via the formation of propylenethiourea (PTU).[2]

The degradation of this compound is a multi-step process that can be summarized as follows:

-

Initial Breakdown: The polymeric structure of this compound breaks down, releasing the propylene bis-dithiocarbamate monomer.

-

Formation of Propylenethiourea (PTU): This monomer is unstable and quickly cyclizes to form propylenethiourea (PTU), a major and toxicologically significant metabolite.[1][2] The formation of PTU can also occur through hydrolysis.[1] Carbon disulfide (CS2) is also a product of hydrolysis.[1]

-

Further Degradation of PTU: PTU is further metabolized to propylene urea (PU).[1][2]

-

Formation of Other Metabolites: Other significant metabolites include propylenediamine (PDA) and 4-methylimidazoline.[1][3] In animal metabolism, N-formylpropylenediamine and 2-methoxy-4-methylimidazoline have also been identified.[4]

-

Mineralization: Ultimately, the degradation pathway can lead to the formation of carbon dioxide (CO2).[2]

Major Metabolites

The principal metabolites of this compound that are of environmental and toxicological concern are:

-

Propylenethiourea (PTU): Considered the most significant metabolite due to its potential goitrogenic and other toxic effects.[1][3] It is formed rapidly from this compound.[2]

-

Propylene Urea (PU): A further degradation product of PTU.[1][2]

-

Propylenediamine (PDA): Another degradation product found in various matrices.[3][5]

-

4-Methylimidazoline: A minor metabolite observed in animal metabolism studies.[3]

-

Carbon Disulfide (CS2): A gaseous product of this compound hydrolysis, often used as an analytical marker for dithiocarbamate fungicides.[1][6]

Quantitative Degradation Data

The dissipation of this compound and the formation of its metabolites are influenced by environmental conditions such as pH, temperature, and microbial activity. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of this compound in Various Matrices

| Matrix | Half-life (days) | Conditions | Reference |

| Soil | < 1 | Aerobic | [1] |

| Soil | 2 - 20 | Field studies | [2] |

| Soil | 4.4 - 13.3 | Field trials | [5] |

| Potato | 2.3 - 2.5 | Field application | [7] |

| Tomato | 2.11 - 2.64 | Field application | [8] |

| Banana | 4.4 - 13.3 | Field trials | [5] |

| Aqueous Solution (pH 4) | ~1 | 22°C | [1] |

| Aqueous Solution (pH 7) | ~1 | 22°C | [1] |

| Aqueous Solution (pH 9) | 2 - 5 | 22°C | [1] |

Table 2: Half-life of this compound Metabolites

| Metabolite | Matrix | Half-life (days) | Conditions | Reference |

| PTU | Soil | 2.0 - 3.7 | Aerobic | [1] |

| PTU | Banana | 31.5 - 69.3 | Field trials | [5] |

| PU | Soil | ~10 - 20 | Aerobic | [1] |

Table 3: Metabolite Distribution in Rats (Urine)

| Metabolite | Percentage of Renally Excreted Activity | Reference |

| Propylenediamine (PDA) | 12 - 15% | [3] |

| PTU and PU (combined) | 40 - 45% | [3] |

| 4-methylimidazoline | < 5% | [3] |

Experimental Protocols

The analysis of this compound and its metabolites requires specific and sensitive analytical methods. Due to the polymeric and unstable nature of this compound, it is often quantified indirectly by measuring its degradation product, carbon disulfide (CS2).

Determination of this compound via CS2 Evolution

This is a common method for the analysis of dithiocarbamate fungicides.[2][6]

-

Sample Preparation: The sample (e.g., soil, plant material) is placed in a reaction flask.

-

Acid Hydrolysis: A strong acid (e.g., hydrochloric acid) and a reducing agent (e.g., stannous chloride) are added to the flask.[6]

-

CS2 Evolution: The mixture is heated to facilitate the hydrolysis of this compound to CS2 gas.[6]

-

Trapping: The evolved CS2 is purged with an inert gas and trapped in a solution (e.g., isooctane).[6]

-

Quantification: The amount of CS2 in the trapping solution is determined by Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or Mass Spectrometry (MS).[5][6]

Analysis of Propylenethiourea (PTU)

PTU is typically analyzed using chromatographic methods.

-

Extraction: The sample is extracted with a suitable solvent, such as methanol.[2]

-

Clean-up: The extract is purified to remove interfering substances. This may involve liquid-liquid partitioning (e.g., with n-hexane) and/or solid-phase extraction (e.g., using an aluminum oxide column).[2]

-

Analysis: The cleaned-up extract is analyzed by:

Analysis of Propylenediamine (PDA)

PDA can also be determined by chromatographic methods.

-

Extraction: Similar extraction procedures as for PTU are used.

-

Derivatization (optional): PDA may be derivatized to improve its chromatographic properties and detection.

-

Analysis: Quantification is typically performed using GC-MS or LC-MS/MS.[4][5]

Visualizing the Degradation Pathway

The following diagrams illustrate the key degradation pathways of this compound.

References

- 1. fao.org [fao.org]

- 2. 419. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 3. 870. This compound (Pesticide residues in food: 1993 evaluations Part II Toxicology) [inchem.org]

- 4. fao.org [fao.org]

- 5. Determination of this compound and its metabolites propylenethiourea and propylenediamine in banana and soil using gas chromatography with flame photometric detection and LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchjournal.co.in [researchjournal.co.in]

- 8. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 9. Determination of dithiocarbamate fungicide this compound and its main metabolite propylenethiourea in airborne samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Propineb (C₅H₈N₂S₄Zn)n: A Technical Guide on its Molecular Properties and Fungicidal Actions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propineb is a broad-spectrum, non-systemic dithiocarbamate fungicide widely utilized in agriculture for the control of a variety of fungal diseases.[1][2][3] Its polymeric structure, with the repeating monomeric unit (C₅H₈N₂S₄Zn), underpins its multi-site mode of action, a key factor in mitigating the development of fungal resistance.[1][2] This technical guide provides a comprehensive overview of the molecular formula and weight of this compound, details its complex fungicidal mechanisms, outlines key experimental protocols for its analysis and evaluation, and presents this information in a format accessible to researchers and professionals in drug and pesticide development.

Molecular Formula and Weight

This compound is a polymeric zinc-containing dithiocarbamate.[2] The empirical formula of the repeating monomer unit is C₅H₈N₂S₄Zn.[3] The polymeric nature is often denoted by 'n' or 'x' in the molecular formula, indicating a variable number of repeating units.

| Property | Value | Source |

| Molecular Formula (Monomer) | C₅H₈N₂S₄Zn | PubChem[3] |

| Molecular Weight (Monomer) | 289.80 g/mol | DrugFuture[4], PubChem[5] |

| Percent Composition | C: 20.72%, H: 2.78%, N: 9.67%, S: 44.26%, Zn: 22.57% | DrugFuture[4] |

Mechanism of Action: A Multi-Site Inhibitor

The fungicidal efficacy of this compound stems from its ability to interfere with multiple metabolic pathways within the fungal cell. This multi-site action is a significant advantage as it reduces the likelihood of resistance development in fungal populations.[1][2] The primary mechanisms of action include:

-

Enzyme Inhibition: Dithiocarbamates like this compound are potent inhibitors of a wide range of enzymes, particularly those containing sulfhydryl (-SH) groups and metal cofactors.[1] They can chelate essential metal ions such as copper and zinc, thereby disrupting the function of critical metalloenzymes. A key target is aldehyde dehydrogenase (ALDH), an enzyme vital for detoxification processes in fungi.[1] Inhibition of ALDH leads to an accumulation of toxic aldehydes, contributing to cellular damage.

-

Disruption of Fungal Respiration: this compound interferes with the fungal respiratory chain at multiple points.[2] This disruption of cellular respiration leads to a severe energy deficit within the fungal cell, inhibiting growth and sporulation.

-

Interference with Metabolism: The fungicide also affects the metabolism of carbohydrates and proteins, further compromising essential cellular functions.[2]

-

Cell Membrane Disruption: this compound can also impact the integrity of fungal cell membranes, leading to leakage of cellular contents and ultimately, cell death.[2]

The following diagram illustrates the multi-site inhibitory action of this compound on a fungal cell.

Caption: Multi-site inhibitory action of this compound on a fungal cell.

Experimental Protocols

A variety of experimental protocols are employed to analyze this compound and assess its fungicidal and toxicological properties.

Residue Analysis

The determination of this compound residues in agricultural commodities is crucial for regulatory purposes. The most common method is based on the acid hydrolysis of this compound to carbon disulfide (CS₂), which is then quantified.

Table 2: Protocols for this compound Residue Analysis

| Method | Principle | Instrumentation | Key Steps | Reference |

| CS₂ Evolution Method | Acid hydrolysis of this compound to release CS₂, followed by extraction and quantification. | Gas Chromatography (GC) with various detectors (MS, ECD, FPD) | 1. Homogenize sample.2. Acid hydrolysis with SnCl₂.3. Extraction of CS₂ into an organic solvent (e.g., isooctane).4. Analysis by GC. | [5][6][7] |

| Propylenediamine (PDA) Method | Hydrolysis of this compound to its specific degradation product, propylenediamine (PDA), followed by quantification. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 1. Acid hydrolysis of the sample.2. Separation of the aqueous phase containing PDA.3. Filtration and dilution of the extract.4. Analysis by LC-MS/MS. | [8][9] |

Fungicide Efficacy Testing

Assessing the efficacy of this compound against fungal pathogens involves both in vitro and in vivo studies.

Table 3: Protocols for Fungicide Efficacy Assessment

| Assay Type | Methodology | Parameters Measured | Reference |

| In Vitro - Multiwell Plate Assay | Fungal spores or mycelia are cultured in multiwell plates containing various concentrations of this compound. | Fungal growth inhibition (e.g., absorbance, colony diameter). | [10] |

| In Vivo - Field Trials | Application of this compound to crops in a field setting under controlled conditions. | Disease incidence and severity, crop yield. | [4][11] |

Toxicological Studies

Toxicological evaluation of this compound is essential to determine its safety profile for humans and the environment. These studies typically follow standardized guidelines.

Table 4: Overview of Toxicological Study Protocols

| Study Type | Animal Model | Administration Route | Key Observations | Reference |

| Acute Toxicity | Rats, Rabbits | Oral, Dermal, Inhalation | LD₅₀/LC₅₀ values, clinical signs of toxicity. | [12] |

| Chronic Toxicity | Rats | Oral (in feed) | Long-term health effects, carcinogenicity. | [6] |

| Reproductive Toxicity | Rats | Oral | Effects on fertility and reproductive parameters. | [10] |

Signaling Pathways and Logical Relationships

The multi-site action of this compound can be visualized as a workflow where the fungicide initiates a cascade of inhibitory events within the fungal cell, ultimately leading to cell death.

Caption: Workflow of this compound's fungicidal action.

Conclusion

This compound remains a significant fungicide in modern agriculture due to its broad-spectrum efficacy and multi-site mode of action, which helps to manage fungal resistance. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of its molecular characteristics, mechanisms of action, and the experimental methodologies used for its study. Further research into the specific molecular targets of this compound could lead to the development of more targeted and effective antifungal agents.

References

- 1. benchchem.com [benchchem.com]

- 2. behnmeyer.com [behnmeyer.com]

- 3. This compound | C5H8N2S4Zn | CID 6100711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]